molecular formula C7H10BrNO B2670859 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile CAS No. 1934950-59-0

1-(2-Bromoethoxy)cyclobutane-1-carbonitrile

Cat. No.: B2670859
CAS No.: 1934950-59-0
M. Wt: 204.067
InChI Key: HQGWWOJEXADJMA-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C7H10BrNO It is characterized by the presence of a bromine atom attached to an ethoxy group, which is further connected to a cyclobutane ring bearing a carbonitrile group

Scientific Research Applications

1-(2-Bromoethoxy)cyclobutane-1-carbonitrile has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research into potential therapeutic applications, such as anticancer and antiviral agents, is ongoing. The compound’s structural features make it a candidate for drug design and development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins, due to its reactivity and functional groups.

Preparation Methods

The synthesis of 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutanone with bromoethanol in the presence of a base to form the intermediate 1-(2-bromoethoxy)cyclobutanone. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, to yield the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile and may require heating to facilitate the reactions.

Chemical Reactions Analysis

1-(2-Bromoethoxy)cyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary or secondary amines.

    Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amine derivatives, while reduction of the carbonitrile group results in primary amines.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbonitrile group play crucial roles in binding to active sites or interacting with functional groups on target molecules. These interactions can lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Bromoethoxy)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:

    1-(2-Chloroethoxy)cyclobutane-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

    1-(2-Bromoethoxy)cyclopentane-1-carbonitrile: Similar structure but with a cyclopentane ring instead of cyclobutane. The ring size can influence the compound’s chemical properties and interactions.

    1-(2-Bromoethoxy)cyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group. This change can affect the compound’s acidity and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-bromoethoxy)cyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO/c8-4-5-10-7(6-9)2-1-3-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGWWOJEXADJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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